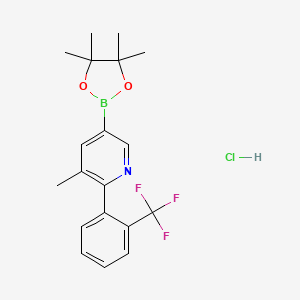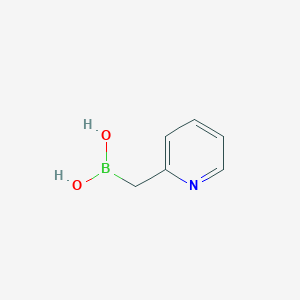
((2S,5R)-5-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,5R)-5-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine is a chiral organic compound with a complex structure It features a tetrahydropyran ring substituted with a dimethoxyphenyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine typically involves multiple steps. One common approach is the stereoselective reduction of a precursor compound, followed by the introduction of the methanamine group. The reaction conditions often require the use of chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
((2S,5R)-5-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
Chemistry
In chemistry, ((2S,5R)-5-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it a versatile intermediate in various manufacturing processes.
作用機序
The mechanism of action of ((2S,5R)-5-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- ((2S,5R)-5-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-2-yl)methanol
- ((2S,5R)-5-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-2-yl)amine
- ((2S,5R)-5-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-2-yl)carboxylic acid
Uniqueness
The uniqueness of ((2S,5R)-5-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine lies in its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the methanamine group and its stereochemical configuration.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
[(2S,5R)-5-(3,4-dimethoxyphenyl)oxan-2-yl]methanamine |
InChI |
InChI=1S/C14H21NO3/c1-16-13-6-4-10(7-14(13)17-2)11-3-5-12(8-15)18-9-11/h4,6-7,11-12H,3,5,8-9,15H2,1-2H3/t11-,12-/m0/s1 |
InChIキー |
HQMDJWYAHZBTKE-RYUDHWBXSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]2CC[C@H](OC2)CN)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2CCC(OC2)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



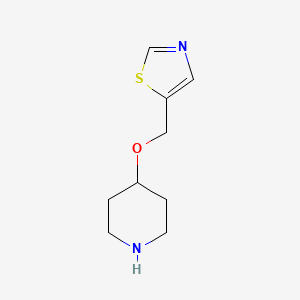
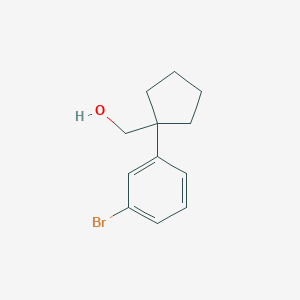

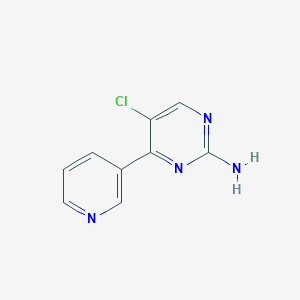
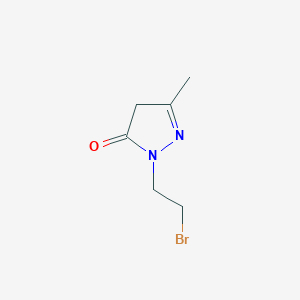
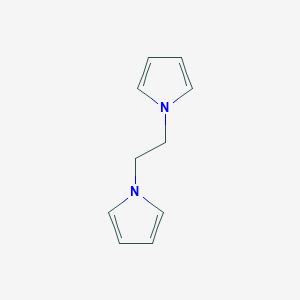
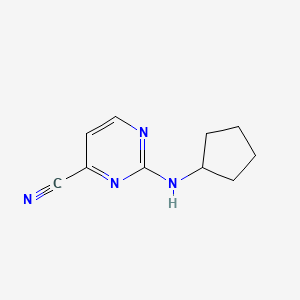

![10-Hydroxybenzo[h]quinoline-9-carbaldehyde](/img/structure/B13346174.png)
![tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13346183.png)
![2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13346189.png)
